molecular formula C16H22O5 B13747593 Ethyl-(8a'R)-8a'-methyl-6'-oxo-3',4',6',7',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-5'-carboxylate

Ethyl-(8a'R)-8a'-methyl-6'-oxo-3',4',6',7',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-5'-carboxylate

Katalognummer: B13747593
Molekulargewicht: 294.34 g/mol
InChI-Schlüssel: CROMLMMYHRSTEF-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl-(8a’R)-8a’-methyl-6’-oxo-3’,4’,6’,7’,8’,8a’-hexahydro-2’H-spiro[1,3-dioxolane-2,1’-naphthalene]-5’-carboxylate is a complex organic compound characterized by its spirocyclic structure. This compound belongs to the class of dioxolanes, which are known for their stability and versatility in various chemical reactions. The unique structure of this compound makes it an interesting subject for research in organic chemistry and related fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-(8a’R)-8a’-methyl-6’-oxo-3’,4’,6’,7’,8’,8a’-hexahydro-2’H-spiro[1,3-dioxolane-2,1’-naphthalene]-5’-carboxylate typically involves the acetalization of carbonyl compounds with ethylene glycol in the presence of an acid catalyst. Commonly used catalysts include toluenesulfonic acid and zirconium tetrachloride. The reaction is usually carried out under reflux conditions with continuous removal of water to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and efficient water removal techniques, such as Dean-Stark apparatus or molecular sieves, can enhance the yield and purity of the product. The choice of catalyst and reaction conditions can be optimized based on the specific requirements of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl-(8a’R)-8a’-methyl-6’-oxo-3’,4’,6’,7’,8’,8a’-hexahydro-2’H-spiro[1,3-dioxolane-2,1’-naphthalene]-5’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Ethyl-(8a’R)-8a’-methyl-6’-oxo-3’,4’,6’,7’,8’,8a’-hexahydro-2’H-spiro[1,3-dioxolane-2,1’-naphthalene]-5’-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl-(8a’R)-8a’-methyl-6’-oxo-3’,4’,6’,7’,8’,8a’-hexahydro-2’H-spiro[1,3-dioxolane-2,1’-naphthalene]-5’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl-(8a’R)-8a’-methyl-6’-oxo-3’,4’,6’,7’,8’,8a’-hexahydro-2’H-spiro[1,3-dioxolane-2,1’-naphthalene]-5’-carboxylate is unique due to its specific spirocyclic structure and the presence of multiple functional groups.

Eigenschaften

Molekularformel

C16H22O5

Molekulargewicht

294.34 g/mol

IUPAC-Name

ethyl (4'aR)-4'a-methyl-2'-oxospiro[1,3-dioxolane-2,5'-4,6,7,8-tetrahydro-3H-naphthalene]-1'-carboxylate

InChI

InChI=1S/C16H22O5/c1-3-19-14(18)13-11-5-4-7-16(20-9-10-21-16)15(11,2)8-6-12(13)17/h3-10H2,1-2H3/t15-/m1/s1

InChI-Schlüssel

CROMLMMYHRSTEF-OAHLLOKOSA-N

Isomerische SMILES

CCOC(=O)C1=C2CCCC3([C@@]2(CCC1=O)C)OCCO3

Kanonische SMILES

CCOC(=O)C1=C2CCCC3(C2(CCC1=O)C)OCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.